physicochemical properties of Methyl 2-(5-bromo-2-chlorophenyl)acetate
physicochemical properties of Methyl 2-(5-bromo-2-chlorophenyl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Authored by: A Senior Application Scientist
Introduction
Methyl 2-(5-bromo-2-chlorophenyl)acetate is a halogenated aromatic ester of significant interest within the fields of organic synthesis and pharmaceutical development. Its structural complexity, featuring a stereocenter and a polysubstituted benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, related compounds like α-bromo-2-chlorophenylacetic acid and its methyl ester are precursors in the synthesis of the antiplatelet agent Clopidogrel.[1][2] A comprehensive understanding of the is therefore paramount for researchers and drug development professionals. This knowledge underpins process optimization, quality control, and the prediction of chemical behavior, ensuring reproducibility and safety in its application.
This technical guide provides a detailed examination of the core . It is structured to deliver not just data, but also the field-proven experimental context and causality behind the analytical techniques used for its characterization. Each section integrates established protocols with expert insights, ensuring a self-validating and authoritative resource for laboratory professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its precise identity and structure. This information governs all other physical and chemical properties.
Caption: Molecular Structure of Methyl 2-(5-bromo-2-chlorophenyl)acetate.
The molecule consists of a central acetate group, with the alpha-carbon bonded to a 5-bromo-2-chlorophenyl ring. The presence of bromine and chlorine atoms significantly influences the molecule's electronic properties and reactivity.
Table 1: Core Identification and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(5-bromo-2-chlorophenyl)acetate | [3] |
| CAS Number | 203314-33-4 | [3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [3][5] |
| Molecular Weight | 263.52 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage Conditions | Sealed in dry, Room Temperature | [3][6] |
Thermal Properties and Phase Behavior
Thermal properties such as melting and boiling points are critical parameters that define the physical state of a substance and are indicative of its purity. For pharmaceutical intermediates, these values dictate the conditions required for storage, handling, and reaction scale-up.
Table 2: Thermal Transition Data
| Property | Value | Notes |
| Melting Point | Data not experimentally determined in provided sources. | As a liquid at room temperature, its melting point is below 25 °C. |
| Boiling Point | 291.6±25.0 °C at 760 mmHg (Predicted) | This is a predicted value for an isomer, highlighting the need for experimental verification.[7] |
Expert Insight: The Rationale for Differential Scanning Calorimetry (DSC)
While classical melting point apparatus can provide a range, Differential Scanning Calorimetry (DSC) is the preferred method in modern analytical chemistry.[8][9] It offers superior accuracy and provides a wealth of additional information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This allows for the precise determination of transition temperatures (like melting point, Tₘ), the heat of fusion (ΔH), and can reveal the presence of impurities or different crystalline forms (polymorphs).[10][11]
Experimental Protocol: Melting Point Determination by DSC
This protocol outlines the standardized procedure for analyzing the thermal transitions of an organic compound like Methyl 2-(5-bromo-2-chlorophenyl)acetate.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).[9] This step is crucial for data accuracy and trustworthiness.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment, preventing any loss of volatile components during heating.
-
Reference Pan: Prepare an identical, empty, sealed aluminum pan to serve as the reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell. Program the instrument to heat at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.
-
Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the resulting thermogram.[9]
-
Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point (Tₘ). The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).
Caption: Workflow for Melting Point Determination using DSC.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is arguably the most critical quality attribute for any substance used in pharmaceutical manufacturing. Even trace impurities can affect the safety and efficacy of the final drug product.[12] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[12][13][14]
Expert Insight: Why Reverse-Phase HPLC?
For moderately polar organic molecules like Methyl 2-(5-bromo-2-chlorophenyl)acetate, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[15] The compound and its potential impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. This provides excellent separation for a wide range of organic impurities.[15]
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol provides a robust starting point for developing a validated purity method.
-
Mobile Phase Preparation: Prepare the mobile phase components. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. The acid is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Standard Preparation: Accurately prepare a stock solution of a reference standard of Methyl 2-(5-bromo-2-chlorophenyl)acetate in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the primary working standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often used to separate impurities with a wide range of polarities. For example, start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm).
-
-
Data Acquisition & Analysis: Inject the standard and sample solutions. The purity is calculated using the area percent method from the resulting chromatogram. The peak area of the main component is expressed as a percentage of the total area of all peaks.
Caption: General Workflow for HPLC Purity Analysis.
Spectroscopic Structural Confirmation
While chromatography assesses purity, spectroscopic techniques are essential to confirm the chemical structure of the main component. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous identification of the molecule.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[18][19] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[20][21]
-
¹H NMR: This technique identifies the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).
-
¹³C NMR: This provides information on the number of non-equivalent carbons and their electronic environment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ~7.5-7.2 | Aromatic protons (3H) on the substituted ring, showing complex splitting patterns due to their proximity and coupling. |
| ~5.5 | Methine proton (-CH) adjacent to the ester and aromatic ring. | |
| ~3.7 | Methyl protons (-OCH₃) of the ester group, appearing as a sharp singlet. | |
| ¹³C NMR | ~170 | Carbonyl carbon (C=O) of the ester. |
| ~135-125 | Aromatic carbons (6C), with shifts influenced by the bromo and chloro substituents. | |
| ~53 | Methoxy carbon (-OCH₃). | |
| ~45 | Methine carbon (-CH). |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[22] It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[23]
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| ~3100-3000 | C-H | Aromatic | Aromatic C-H stretching vibrations.[16] |
| ~2950 | C-H | Alkane | C-H stretch of the methyl and methine groups. |
| ~1740 | C=O | Ester | Strong, sharp carbonyl stretch, highly characteristic of the ester group.[22][24] |
| ~1600-1450 | C=C | Aromatic | Aromatic ring C=C stretching vibrations.[16] |
| ~1250-1100 | C-O | Ester | C-O stretching vibration.[25] |
| ~800-600 | C-Cl, C-Br | Halogen | Carbon-halogen bond stretches in the fingerprint region.[25] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, clues about its structure.
-
Molecular Ion Peak (M⁺): For Methyl 2-(5-bromo-2-chlorophenyl)acetate, the molecular ion peak is a cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations, which is a powerful confirmation of the presence of both halogens. The most abundant peak would correspond to the C₉H₈⁷⁹Br³⁵ClO₂ isotopologue.
Protocol: Integrated Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[16] The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.[21]
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR Sample Preparation: For a liquid sample, place a single drop directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This is a rapid, solvent-free method.[16]
-
IR Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[16]
-
MS Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
Caption: Integrated workflow for spectroscopic structural confirmation.
Conclusion
The comprehensive characterization of Methyl 2-(5-bromo-2-chlorophenyl)acetate through orthogonal analytical techniques provides a robust foundation for its use in research and development. Its identity as a colorless to light yellow liquid is confirmed by its molecular formula (C₉H₈BrClO₂) and molecular weight (263.52 g/mol ). While precise thermal data requires experimental determination via DSC, its purity can be rigorously controlled and quantified using RP-HPLC. The structural assignment is unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, each providing a unique and complementary piece of the structural puzzle. This in-depth guide, grounded in established scientific principles and field-proven protocols, equips researchers and scientists with the necessary knowledge to confidently handle, analyze, and utilize this important chemical intermediate.
References
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Unknown Source. (n.d.). Principles of NMR.
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- YouTube. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group.
- BenchChem. (n.d.). An In-depth Technical Guide to the Functional Group Analysis of Benzyl Phenylacetate.
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Slideshare. (n.d.). Nmr spectroscopy.
- ChemicalBook. (n.d.). methyl 2-(5-bromo-2-chlorophenyl)acetate CAS.
- ChemicalBook. (2025). methyl 2-(5-bromo-2-chlorophenyl)acetate | 203314-33-4.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.
- PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards.
- Unknown Source. (n.d.).
- Unknown Source. (2025).
- Guidechem. (n.d.). Methyl 2-(2-broMo-5-chlorophenyl)acetate 455957-76-3.
- Unknown Source. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
- Wikipedia. (n.d.). Methyl 2-bromoacetate.
- Parchem. (n.d.). Methyl 2-(5-Bromo-2-Chlorophenyl)Acetate (Cas 203314-33-4).
- Chemsrc. (2025). Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4.
- BLDpharm. (n.d.). 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate.
- Unknown Source. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.
- Unknown Source. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.
- PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
- Uniformed Services University. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4.
- ResearchGate. (2025). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography.
- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.
Sources
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 3. methyl 2-(5-bromo-2-chlorophenyl)acetate CAS#: 203314-33-4 [chemicalbook.com]
- 4. methyl 2-(5-bromo-2-chlorophenyl)acetate | 203314-33-4 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. pharmtech.com [pharmtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 19. microbenotes.com [microbenotes.com]
- 20. process-nmr.com [process-nmr.com]
- 21. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 22. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. Interpreting IR Spectra [chemistrysteps.com]
- 25. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
